Product packaging for DREADD agonist 21 dihydrochloride(Cat. No.:)

DREADD agonist 21 dihydrochloride

Cat. No.: B2385843
M. Wt: 351.3 g/mol
InChI Key: SETCOPAXYQJWKI-UHFFFAOYSA-N
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Description

DREADD agonist 21 dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20Cl2N4 B2385843 DREADD agonist 21 dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCOPAXYQJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reporting and Acknowledging Limitations:researchers Should Transparently Report All Control Experiments and Any Observed Off Target Effects. Acknowledging the Potential for These Effects and Discussing Their Potential Impact on the Interpretation of the Results is Crucial for the Transparent and Cumulative Progress of Science.

Integration of DREADD Agonist 21 Dihydrochloride (B599025) with Complementary Neuroscience Techniques (e.g., Electrophysiology)

The combination of C21-mediated DREADD activation with other neuroscience techniques, particularly electrophysiology, provides a powerful approach to dissecting neural circuit function with high temporal and spatial resolution. This integration allows for a more direct and nuanced understanding of how chemogenetic manipulation of a specific cell population alters neural activity and network dynamics.

In Vivo and Ex Vivo Electrophysiology: Electrophysiological recordings, both in vivo in awake, behaving animals and ex vivo in brain slices, can be used to directly validate the intended effect of C21 on the targeted neurons. nih.govresearchgate.netnih.gov For example, in rats expressing hM4Di in nigral dopaminergic neurons, in vivo electrophysiology confirmed that a 0.5 mg/kg dose of C21 selectively reduced the firing rate of these neurons, demonstrating effective DREADD-mediated inhibition. nih.govplos.org This technique is also invaluable for detecting potential off-target neuronal activation in control animals, as was demonstrated at higher doses of C21. nih.govplos.org

When C21 is applied to brain slices from DREADD-expressing animals, researchers can record changes in neuronal firing, membrane potential, and synaptic transmission in a controlled environment, free from the complexities of systemic administration. researchgate.net This allows for a detailed characterization of the cellular and synaptic consequences of DREADD activation.

The integration of DREADDs with electrophysiology is not limited to validating the primary effect of the agonist. It can also be used to explore the downstream consequences of manipulating a specific neuronal population on the activity of other connected brain regions. This provides a circuit-level understanding of the behavioral or physiological changes observed following C21 administration. For instance, studies have used DREADDs to investigate the impact of Gq-coupled signaling on cardiac electrophysiology, revealing effects on impulse generation and propagation. nih.gov

Research Applications of Dreadd Agonist 21 Dihydrochloride in Systems Neuroscience and Physiology

Manipulation of Specific Neuronal Populations and Circuits

DREADD agonist 21 dihydrochloride (B599025) is a versatile tool for both exciting and inhibiting neuronal activity, depending on the specific DREADD receptor expressed in the target cells. lumiprobe.comtocris.com It is a potent agonist for the excitatory hM3Dq and hM1Dq DREADDs, as well as the inhibitory hM4Di DREADD. hellobio.comtocris.com

Activation of Neurons Expressing Excitatory DREADDs

By activating Gq-coupled DREADDs like hM3Dq, DREADD agonist 21 can induce neuronal depolarization and increase firing rates. nih.gov This has been demonstrated in various neuronal populations. For example, in vitro studies have shown that C21 causes depolarization in lateral hypothalamic vGAT-expressing neurons that have been virally induced to express hM3Dq. nih.gov This excitatory capability allows researchers to mimic the effects of endogenous activation signals and probe the function of specific circuits.

Inhibition of Neurons Expressing Inhibitory DREADDs

Conversely, when applied to neurons expressing Gi-coupled DREADDs such as hM4Di, DREADD agonist 21 effectively silences neuronal activity. lumiprobe.comtocris.com This inhibitory action is crucial for dissecting the necessity of a particular neuronal population for a specific behavior or physiological function. The ability to bidirectionally control neuronal activity with a single compound enhances the precision and scope of chemogenetic experiments. hellobio.comhellobio.com

Investigation of Neural Circuit Function in Behavioral Paradigms

The ability to precisely control neuronal activity has made DREADD agonist 21 dihydrochloride an invaluable tool for studying the neural underpinnings of complex behaviors.

Regulation of Feeding Behavior

A significant area of research employing DREADD agonist 21 has been the modulation of feeding. nih.govnih.govhellobio.comhellobio.com Studies have shown that the activation of specific neuronal populations can either increase or decrease food intake. For instance, acute chemogenetic activation of Agouti-related peptide (AgRP) neurons in the arcuate nucleus (ARC) of the hypothalamus, which express the excitatory hM3Dq DREADD, leads to a robust increase in feeding behavior in satiated mice. nih.gov Conversely, activation of inhibitory hM4Di DREADDs in other circuits can suppress feeding. nih.govnih.gov These studies demonstrate the bidirectional control of feeding by distinct neuronal pathways and highlight the utility of DREADD agonist 21 in mapping these circuits. nih.govhellobio.comhellobio.com

Behavioral ParadigmNeuronal PopulationDREADD TypeEffect of DREADD Agonist 21
FeedingARC AgRP NeuronshM3Dq (Excitatory)Increased Food Intake
FeedingUndisclosedhM4Di (Inhibitory)Decreased Food Intake

Impact on Sleep-Wake Architecture and Electroencephalographic Parameters

Recent research has begun to explore the role of specific neural circuits in regulating sleep and wakefulness using DREADD agonist 21. For instance, one study investigated the role of the infralimbic cortex (IL) to the ventrolateral preoptic area (VLPO) pathway in the effects of transcranial direct current stimulation (tDCS) on stress-induced insomnia. researchgate.net By using DREADD agonist 21 to interfere with this pathway, researchers were able to partially block the sleep-improving effects of tDCS, suggesting that the activation of this specific circuit is a key mediator. researchgate.net This highlights the potential of DREADD agonist 21 in elucidating the complex neural mechanisms governing sleep architecture.

Control of Nigral Dopaminergic Neuron Activity

DREADD agonist 21 (C21) dihydrochloride has been utilized to investigate the function of specific neuronal populations, such as the dopaminergic (DA) neurons in the substantia nigra (SNc). nih.gov In a study using TH-Cre rats, where Cre recombinase is expressed under the control of the tyrosine hydroxylase promoter, the inhibitory DREADD receptor hM4Di was expressed in nigral DA neurons to assess the effect of C21 on their activity. nih.gov

The research revealed that C21 can reversibly inhibit the activity of these neurons. nih.gov However, the study also highlighted dose-dependent off-target effects. nih.gov While a lower dose was effective in activating the hM4Di receptor and reducing the firing of nigral neurons without significant side effects in male rats, a higher dose led to a notable increase in neuronal activity in control animals that did not express the DREADD receptor. nih.gov This suggests that while C21 is a potent DREADD agonist, its application requires careful dose consideration to ensure specific, on-target effects. nih.gov The off-target effects at higher doses are hypothesized to be related to the compound's interaction with other receptors, such as serotonin (B10506) or histamine (B1213489) receptors. acs.orgresearchgate.net

ParameterDetails
Targeted Neurons Nigral Dopaminergic (DA) Neurons
DREADD Receptor hM4Di (inhibitory)
Animal Model TH-Cre rats
Observed Effect Reversible inhibition of nigral neuron activity. nih.gov
Key Finding C21's effects are dose-dependent, with potential for off-target effects at higher concentrations. nih.gov

Exploration of Cortical Regulation in Neurogenesis

The process of generating new neurons, or neurogenesis, is regulated by a complex interplay of intrinsic and extrinsic signals. monash.eduresearchgate.netnih.govciteab.com this compound has been employed as a chemogenetic tool to dissect the cortical circuits that influence neurogenesis in the subventricular zone (SVZ), a key neurogenic niche in the postnatal brain. researchgate.net

In one study, researchers identified a circuit involving glutamatergic projections from the anterior cingulate cortex (ACC) that modulates cholinergic neurons in the subependymal zone (subep-ChAT+). monash.eduresearchgate.netnih.gov To confirm the role of this cortical input, they used an excitatory DREADD (hM3Dq) expressed in ACC neurons. researchgate.net Administration of DREADD agonist 21 was used to activate these ACC neurons, allowing for the investigation of their downstream effects on SVZ neurogenesis and cell proliferation. researchgate.net The findings from this research indicate that the ACC-subep-ChAT+ circuit plays a crucial role in regulating the generation of new neurons in the ventral SVZ. monash.eduresearchgate.netnih.gov

ParameterDetails
Research Focus Cortical regulation of neurogenesis and cell proliferation in the subventricular zone (SVZ). monash.eduresearchgate.netnih.govciteab.com
Targeted Circuit Glutamatergic projections from the anterior cingulate cortex (ACC) to subependymal cholinergic (subep-ChAT+) neurons. monash.eduresearchgate.netnih.gov
DREADD Receptor hM3Dq (excitatory) in ACC neurons. researchgate.net
Key Finding Activation of the ACC-subep-ChAT+ circuit with DREADD agonist 21 influences neurogenesis in the ventral SVZ. monash.eduresearchgate.net

Analysis of Thermoregulation Pathways

While direct studies utilizing this compound specifically for thermoregulation were not prominent in the search results, the broader DREADD technology has been applied to investigate the neural circuits controlling body temperature. For instance, research has focused on the role of the paraventricular nucleus of the hypothalamus (PVN), a critical site for energy balance and thermoregulation. researchgate.net

In a study investigating the function of melanocortin 4 receptor-expressing (MC4R+) neurons within the PVN, researchers used the excitatory DREADD hM3Dq to activate these neurons. researchgate.net While this particular study used clozapine-N-oxide (CNO) as the agonist, the findings are relevant to the potential applications of potent and selective DREADD agonists like C21. The DREADD-mediated activation of PVN MC4R+ neurons resulted in a significant increase in core body temperature, as well as the surface temperature of areas corresponding to brown adipose tissue (BAT), a key site for thermogenesis. researchgate.net This demonstrates the utility of chemogenetics in dissecting the specific neuronal populations within hypothalamic circuits that govern thermoregulatory responses.

ParameterDetails
Research Focus Neural pathways of thermoregulation.
Targeted Neurons Melanocortin 4 receptor-expressing (MC4R+) neurons in the paraventricular nucleus of the hypothalamus (PVN). researchgate.net
DREADD Receptor hM3Dq (excitatory). researchgate.net
Observed Effect (with CNO) Increased core body temperature and brown adipose tissue (BAT) temperature. researchgate.net
Relevance Demonstrates the potential of DREADD technology to study thermoregulation, an area where C21 could be applied.

Probing Emotional Memory Circuits

The formation and storage of emotional memories are complex processes involving interactions between brain regions like the amygdala and the hippocampus. nih.govyoutube.comresearchgate.net DREADD agonist 21 has been used to manipulate neuronal activity within these circuits to better understand their roles in memory.

Research has pointed to amygdala inhibitory neurons as key loci for the translation of emotional memories. tocris.com In a study investigating the role of neuronal activity in the dorsal hippocampus (dHC) in long-term memory formation, researchers used the inhibitory DREADD hM4Di. researchgate.net By administering C21, they could silence neuronal activity in the dHC of mice during a contextual fear conditioning (CFC) paradigm. researchgate.net This approach allows for the precise temporal control of neuronal activity to determine its necessity for specific phases of memory, such as encoding and consolidation. researchgate.net The use of C21 in such studies helps to elucidate the specific contributions of different neuronal populations within the amygdala-hippocampal circuit to the establishment of enduring emotional memories. nih.govyoutube.comresearchgate.net

ParameterDetails
Research Focus The role of specific neuronal populations in emotional memory formation. nih.govyoutube.comresearchgate.nettocris.com
Targeted Brain Region Dorsal Hippocampus (dHC). researchgate.net
DREADD Receptor hM4Di (inhibitory). researchgate.net
Experimental Paradigm Contextual Fear Conditioning (CFC). researchgate.net
Key Application Silencing neuronal activity with C21 to investigate the necessity of dHC activity for long-term memory formation. researchgate.net

Studying Stress-Primed Behavioral Responses

DREADD agonist 21 has been employed in studies examining the neural circuits underlying stress and anxiety-related behaviors. While some studies have investigated the general behavioral effects of C21 to control for off-target responses, others have specifically targeted circuits implicated in stress. researchgate.netbiorxiv.orgbiorxiv.org

One area of interest is the medial prefrontal cortex (mPFC) and its subdivisions, which are known to be involved in affective and emotional behavior, including responses to stress. researchgate.net Research has used chemogenetics with DREADD agonist 21 to modulate the activity of the dorsal peduncular cortex (DP) and dorsal tenia tecta (DTT), regions within the mPFC. researchgate.net By activating these areas, researchers found an increase in serum corticosterone (B1669441) levels, a primary stress hormone, and an influence on fear extinction learning and retrieval, which are processes highly sensitive to stress. researchgate.net These findings highlight the utility of C21 in dissecting the roles of specific prefrontal circuits in mediating physiological and behavioral responses to stressful stimuli.

ParameterDetails
Research Focus Neural circuits underlying stress and anxiety-related behaviors. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org
Targeted Brain Region Dorsal peduncular cortex (DP) and dorsal tenia tecta (DTT) within the medial prefrontal cortex (mPFC). researchgate.net
DREADD Receptor Excitatory DREADDs. researchgate.net
Observed Effects Increased serum corticosterone levels and modulation of fear extinction. researchgate.net
Key Application Investigating the causal role of specific mPFC subregions in stress responses. researchgate.net

Investigating Pain Mechanisms

The experience of spontaneous pain, a hallmark of neuropathic pain conditions, is thought to involve aberrant activity in cortical circuits. nih.gov DREADD agonist 21 has been instrumental in testing this hypothesis by allowing for the specific manipulation of neuronal activity within the primary somatosensory cortex (S1). nih.gov

In a mouse model of trigeminal neuralgia, a condition characterized by severe facial pain, researchers observed hypersynchronous activity among excitatory neurons in the S1 cortex. nih.gov This study revealed that the synchronized activity was associated with hypoactivity of local GABAergic interneurons. nih.gov To establish a causal link between this circuit imbalance and pain-like behavior, DREADD technology was employed. By using DREADD agonist 21 to selectively activate these hypoactive interneurons, the researchers were able to attenuate the cortical hypersynchrony and, consequently, the pain-like behaviors. nih.gov This research demonstrates the power of C21 in dissecting the cortical dynamics of pain and identifying potential therapeutic targets. nih.gov

ParameterDetails
Research Focus Cortical mechanisms of spontaneous neuropathic pain. nih.gov
Animal Model Mouse model of trigeminal neuralgia. nih.gov
Targeted Neurons GABAergic interneurons in the primary somatosensory cortex (S1). nih.gov
DREADD Receptor Excitatory DREADDs. nih.gov
Key Finding Activation of S1 interneurons with DREADD agonist 21 reduces cortical hypersynchrony and pain-like behavior. nih.gov

Affective and Mood-Related Behaviors

Understanding the neural circuits that regulate mood and affective behaviors is a major goal in neuroscience, and DREADD agonist 21 is a valuable tool in this endeavor. researchgate.nettocris.combiorxiv.orgbiorxiv.org Studies have used C21 to investigate how the activity of specific neuronal populations influences behaviors related to anxiety and depression.

For instance, research has explored the consequences of chronic postnatal activation of forebrain excitatory neurons on mood-related behaviors later in life. tocris.com In other work, chemogenetic activation of the dorsal peduncular cortex (DP) and dorsal tenia tecta (DTT) with C21 was found to increase anxiety-like behavior in open field and elevated plus maze tests, as well as passive coping behaviors in the tail suspension test, which is often used to model depressive-like states. researchgate.net These studies, by precisely controlling the activity of defined neural circuits, help to unravel the complex neurobiology of mood and identify the contributions of specific brain regions to affective states. tocris.comresearchgate.net

ParameterDetails
Research Focus Neural circuits underlying affective and mood-related behaviors. researchgate.nettocris.combiorxiv.orgbiorxiv.org
Targeted Brain Regions Forebrain excitatory neurons, Dorsal peduncular cortex (DP), and dorsal tenia tecta (DTT). tocris.comresearchgate.net
DREADD Receptor Excitatory DREADDs. tocris.comresearchgate.net
Observed Effects Persistent changes in mood behavior, increased anxiety-like behavior, and passive coping. tocris.comresearchgate.net
Key Application Establishing causal links between the activity of specific neural circuits and affective behaviors. tocris.comresearchgate.net

Chemogenetic Dissection of Peripheral Physiological Systems

The ability to manipulate cellular activity in the periphery without directly affecting the central nervous system is a significant advantage in physiological research. This compound has been instrumental in advancing our understanding of how peripheral organs and systems are regulated.

Renal Function and Urological System Modulation

Recent studies have highlighted the significant impact of this compound on renal and urological function, sometimes through off-target effects in wild-type animals not expressing DREADDs. These findings underscore the compound's potent pharmacological activity in these systems.

In anesthetized mice, administration of this compound has been shown to induce a rapid and substantial increase in urine output, an effect identified as acute diuresis. nih.govhellobio.comnih.gov This diuretic effect is accompanied by a corresponding increase in the glomerular filtration rate (GFR). nih.govhellobio.com Notably, these effects were observed to be dose-dependent. nih.govhellobio.comhellobio.com

ParameterObservation in MiceCitation
Urine Output ~4-fold increase nih.govhellobio.com
Glomerular Filtration Rate (GFR) Corresponding increase with urine output nih.govhellobio.com

This table summarizes the observed effects of this compound on renal function in mice.

The mechanism behind the observed changes in urinary output extends to the modulation of bladder smooth muscle. Research has demonstrated that this compound can inhibit bladder smooth muscle contraction. nih.govhellobio.com This action is attributed to the antagonism of M3 muscarinic receptors in the bladder, leading to an increased voiding size in vivo. nih.govhellobio.com This finding is particularly noteworthy as it demonstrates a direct physiological effect on the urological system, independent of DREADD expression.

Activation of Peripherally Restricted DREADD Systems

A key application of this compound is in the selective activation of DREADDs that are expressed exclusively in the peripheral nervous system or other non-CNS tissues. This is particularly valuable for dissecting the roles of peripheral pathways in complex physiological processes.

While specific studies detailing the use of DREADD Agonist 21 with peripherally restricted Human Cholinergic Muscarinic DREADD (HCAD) systems are emerging, the principle of using this agonist for such applications is well-established. The compound's limited ability to cross the blood-brain barrier makes it an ideal candidate for activating peripherally expressed HCADs without confounding central effects. This allows for the precise investigation of the peripheral autonomic nervous system's control over various organs.

One area where this has been applied is in the study of feeding behavior. By expressing DREADDs in hypothalamic neurons that are part of peripherally regulated systems, researchers have used DREADD Agonist 21 to modulate feeding. hellobio.comnih.gov This approach allows for the dissection of how peripheral signals are integrated and processed to control fundamental behaviors. The use of DREADD Agonist 21 in these studies provides a cleaner interpretation of the peripheral system's role, as the agonist itself has minimal central activity in the absence of the expressed DREADD.

Comparative Analysis of Dreadd Agonist 21 Dihydrochloride with Other Chemogenetic Ligands

Comparison with Clozapine (B1669256) N-Oxide (CNO)

CNO was the prototypical actuator for the widely used muscarinic-based DREADDs. wikipedia.orgmonash.edu However, significant concerns regarding its in vivo properties prompted the development of alternatives like C21. monash.edunih.govnih.gov

A critical distinction between C21 and CNO lies in their ability to cross the blood-brain barrier (BBB). C21 demonstrates excellent bioavailability, favorable pharmacokinetic properties, and superior brain penetrability. wikipedia.orgnih.govhellobio.comhellobio.comtocris.com Studies in mice show it has a more substantial and long-lasting presence in the brain compared to CNO. hellobio.comresearchgate.net In contrast, systemically administered CNO has very low permeability across the BBB. frontiersin.orgwikipedia.orghellobio.com While CNO can be detected in the brain, its concentration diminishes rapidly, typically within 30 to 60 minutes after injection. researchgate.netbiorxiv.org This poor accessibility to neuronal tissue has been a significant limitation for its use in central nervous system studies. frontiersin.org

The most significant drawback of CNO is its metabolic profile. In vivo, CNO is subject to reverse metabolism, converting into clozapine. wikipedia.orgmonash.edunih.govnih.gov This is a major concern because clozapine is a potent psychoactive drug with high affinity for DREADDs and numerous endogenous receptors, leading to potential off-target effects. nih.govresearchgate.netbiorxiv.orgresearchgate.net The accumulation of clozapine in brain tissue means that the observed effects following CNO administration could be attributable to clozapine rather than CNO itself. nih.govresearchgate.net

DREADD agonist 21 was developed specifically to address this issue. researchgate.netnih.gov It does not undergo back-metabolism to clozapine and is reported to lack active metabolites, ensuring that its effects are directly due to its action on the engineered DREADD receptors. wikipedia.orgmonash.edunih.govnih.govhellobio.combiorxiv.orgbiorxiv.org

FeatureDREADD Agonist 21 (C21)Clozapine N-Oxide (CNO)
Brain Penetrability Excellent; superior and long-lasting presence. wikipedia.orgnih.govhellobio.comhellobio.comresearchgate.netPoor; very low permeability across the BBB. frontiersin.orgwikipedia.orghellobio.com
Metabolism Does not undergo back-metabolism to clozapine. wikipedia.orgmonash.edunih.govnih.govhellobio.comConverts to clozapine in vivo. wikipedia.orgmonash.edunih.govnih.gov
Active Metabolites Lacks active metabolites. biorxiv.orgbiorxiv.orgForms clozapine, which is highly active. nih.govresearchgate.net

C21 is a potent agonist for both excitatory (hM1Dq, hM3Dq) and inhibitory (hM4Di) muscarinic DREADDs. nih.govhellobio.comtocris.com It generally displays higher potency than CNO. For instance, at the hM3Dq receptor, C21 has a higher affinity (EC₅₀ = 1.7 nM) compared to CNO (EC₅₀ = 6.0 nM). frontiersin.orgresearchgate.net At the hM4Di receptor, C21's efficacy (EC₅₀ = 2.95 nM) is intermediate between the highly potent clozapine (0.42 nM) and CNO (8.1 nM). researchgate.net

Regarding selectivity, C21 shows a more than tenfold higher affinity for hM1Dq and hM4Di DREADDs compared to their wild-type counterparts. nih.govhellobio.com However, it is not entirely inert and has been shown to bind to a range of other G protein-coupled receptors (GPCRs), including dopamine, serotonin (B10506), and muscarinic receptors. nih.govhellobio.com This may result in functional antagonism at these wild-type receptors, necessitating careful consideration in experimental design. nih.govhellobio.com The primary off-target concern with CNO stems from its metabolite, clozapine, which has a broad and potent binding profile. nih.gov CNO itself has also been reported to bind to endogenous muscarinic receptors. frontiersin.orgresearchgate.net

LigandReceptorPotency (pEC₅₀ / EC₅₀)Selectivity Profile
DREADD Agonist 21 (C21) hM1DqpEC₅₀ = 8.91 hellobio.comtocris.com>10-fold higher affinity for DREADDs vs wild-type. nih.govhellobio.com Binds to other GPCRs, may act as an antagonist. nih.govnih.govhellobio.com
hM3DqpEC₅₀ = 8.48 hellobio.comtocris.com / EC₅₀ = 1.7 nM frontiersin.orgresearchgate.net
hM4DipEC₅₀ = 7.77 hellobio.comtocris.com / EC₅₀ = 2.95 nM researchgate.net
Clozapine N-Oxide (CNO) hM3DqEC₅₀ = 6.0 nM frontiersin.orgresearchgate.netOff-target effects primarily from its metabolite, clozapine. nih.gov Can bind to endogenous muscarinic receptors. frontiersin.orgresearchgate.net
hM4DiEC₅₀ = 8.1 nM researchgate.net

Comparison with Deschloroclozapine (DCZ)

Deschloroclozapine (DCZ) is a newer, highly potent DREADD agonist that represents a significant advancement in the field. hellobio.comaxonmedchem.com When compared to C21, DCZ exhibits substantially higher affinity and potency. researchgate.netnih.gov It demonstrates a 100-fold improved affinity for hM3Dq and hM4Di receptors over C21, with minimal off-target actions. hellobio.com Furthermore, PET imaging studies show that the doses of DCZ required for DREADD occupancy are approximately 60-fold lower than those needed for C21. hellobio.com Like C21, DCZ is metabolically stable and readily penetrates the brain, enabling rapid neuronal modulation. hellobio.comaxonmedchem.com

Comparison with Perlapine (B1679613)

Perlapine, a hypnotic drug, was also identified as a DREADD agonist with structural similarities to CNO. wikipedia.orghellobio.com It activates Gq, Gi, and Gs-coupled DREADDs and, like C21, does not appear to undergo back-metabolism to clozapine. wikipedia.orghellobio.com Its potency at muscarinic DREADDs is comparable to C21, with pEC₅₀ values of 8.38 (hM1Dq), 8.08 (hM3Dq), and 7.27 (hM4Di). hellobio.com However, studies indicate that C21 is a more selective actuator for muscarinic DREADDs, as perlapine shows only a minor increase in binding affinity for DREADD receptors compared to wild-type muscarinic receptors. nih.gov

Evaluation Against Other Novel DREADD Ligands

The quest for ideal DREADD actuators is ongoing, leading to the development of several other novel ligands.

Advanced Methodological Considerations and Challenges in the Research Application of Dreadd Agonist 21 Dihydrochloride

Context-Dependent Variability of Off-Target Effects Across Tissues and Species

While initially lauded for its specificity, emerging evidence reveals that DREADD agonist 21 dihydrochloride (B599025) (C21) can exhibit off-target effects that are highly dependent on the biological context, including the specific tissue and animal species under investigation. These off-target interactions are a critical consideration for researchers designing and interpreting experiments using this chemogenetic tool.

Radioligand binding assays have shown that C21 can interact with a range of endogenous G protein-coupled receptors (GPCRs), including dopamine, serotonin (B10506), opioid, muscarinic, histamine (B1213489), and adrenergic receptors. acs.orghellobio.com Although it often acts as a weak antagonist at these wild-type receptors, this binding potential can lead to observable physiological effects, particularly at higher concentrations. nih.govhellobio.com

Tissue-Specific Effects:

The manifestation of off-target effects is not uniform across all tissues. For instance, studies have identified significant, dose-dependent off-target effects of C21 in the renal system of wild-type mice. nih.govfrontiersin.org Administration of C21 at doses of 1.0 mg/kg and higher resulted in acute diuresis, characterized by a substantial increase in urine output and glomerular filtration rate. nih.govfrontiersin.org This effect is thought to be mediated by the antagonism of M3 muscarinic receptors in bladder smooth muscle. nih.gov

In the central nervous system, tissue-specific effects are also apparent. In the substantia nigra pars compacta (SNc) of rats, C21 has been shown to induce a robust and long-lasting increase in the activity of dopaminergic neurons in control animals lacking DREADD expression, particularly at a dose of 1.0 mg/kg in males. nih.govplos.org This effect is hypothesized to result from the blockade of inhibitory 5-HT2 or H1 GPCRs expressed on these neurons. frontiersin.orgplos.org

Species and Sex-Dependent Variability:

The off-target profile of C21 also varies between species and even between sexes within the same species. In male rats, a 1.0 mg/kg dose of C21 produced significant off-target neuronal activation in the SNc, an effect that was absent at a lower dose of 0.5 mg/kg. nih.govplos.org Conversely, in female rats, the 0.5 mg/kg dose induced a transient and residual off-target effect, suggesting a sex-based difference in sensitivity or metabolism. nih.govplos.org

Furthermore, while C21 is effective in rodents, it has been suggested to be less potent in non-human primate (NHP) applications, highlighting species-specific differences in its pharmacological profile. hellobio.com In contrast, chronic administration of 1 mg/kg C21 in male mice did not lead to significant behavioral changes related to locomotion, exploration, or anxiety compared to vehicle-injected controls, suggesting that at this dose in this species, the off-target effects may be minimal for these behaviors. biorxiv.orgelsevierpure.com

This context-dependent variability underscores the necessity of careful validation of C21 in each specific experimental paradigm.

SpeciesTissue/SystemObserved Off-Target EffectReference
MouseRenal SystemAcute diuresis, increased glomerular filtration rate. nih.govfrontiersin.org nih.govfrontiersin.org
MouseBladderInhibition of smooth muscle contraction via M3 receptor antagonism. nih.gov nih.gov
Rat (Male)Substantia NigraIncreased activity of dopaminergic neurons at 1 mg/kg. nih.govplos.org nih.govplos.org
Rat (Female)Substantia NigraTransient and residual off-target neuronal activation at 0.5 mg/kg. nih.govplos.org nih.govplos.org
Non-Human PrimateGeneralSuggested lower in vivo DREADD potency. hellobio.com hellobio.com

Strategies for Mitigating and Accounting for Non-Specific Effects

Given the potential for off-target effects, several strategies are essential to ensure the rigorous and accurate application of C21 in research.

Future Directions and Emerging Research Opportunities for Dreadd Agonist 21 Dihydrochloride

Refinement of Chemogenetic Tools for Enhanced Selectivity and Potency

A primary focus of future research is the continued refinement of chemogenetic tools to improve their selectivity and potency. While C21 demonstrates high potency at muscarinic DREADDs like hM1Dq, hM3Dq, and hM4Di, research has also indicated some binding to wild-type G protein-coupled receptors (GPCRs). nih.govhellobio.comhellobio.com This weak to moderate binding affinity could potentially lead to functional antagonism at these native receptors, underscoring the need for careful in vivo dosing to maintain a therapeutic window that activates DREADDs without causing off-target effects. nih.govhellobio.com

Ongoing efforts are directed at developing new iterations of DREADD agonists with even greater specificity. The goal is to create ligands that are pharmacologically inert at endogenous receptors, thereby eliminating potential confounding variables in experimental outcomes. nih.gov This pursuit of enhanced selectivity is crucial for the precise dissection of neural circuits and cellular signaling pathways.

Exploration of DREADD Agonist 21 Dihydrochloride (B599025) in Novel DREADD Systems

Initially characterized for its activity at the excitatory hM3Dq and inhibitory hM4Di DREADDs, the application of C21 is expanding to other DREADD systems. nih.govacs.org Its efficacy at the hM1Dq receptor has also been established, broadening its utility in studying signaling pathways implicated in neurodegenerative diseases and schizophrenia. nih.govacs.org

Future research will likely explore the interaction of C21 with a wider array of DREADD variants, including those based on different GPCR families like the kappa-opioid receptor (KORD) and the free fatty acid receptor 2 (FFAR2). nih.gov The development of transgenic models, such as in zebrafish, expressing different DREADDs will be instrumental in testing the efficacy and specificity of C21 in diverse biological contexts and across different species. biorxiv.org This will allow for a more comprehensive understanding of its pharmacological profile and its potential for modulating a variety of physiological processes.

Application in Complex Disease Models and Preclinical Investigations

The ability of C21 to modulate neuronal activity with high temporal and spatial precision makes it an invaluable tool for studying complex disease models. Its excellent brain penetrability and favorable pharmacokinetic properties allow for effective in vivo studies. nih.govhellobio.com For instance, C21 has been successfully used to modulate feeding behavior in mice by activating hM3Dq and hM4Di receptors in defined neural circuits. nih.gov

The application of C21 in preclinical investigations of neurological and psychiatric disorders is a significant area of emerging research. By selectively activating or inhibiting specific neuronal populations, researchers can investigate the causal role of these circuits in disease pathophysiology and explore potential therapeutic interventions. nih.gov However, it is important to note that off-target effects have been observed, such as acute diuresis in wild-type mice at certain doses, highlighting the necessity of careful dose-response studies and appropriate control groups in preclinical models. frontiersin.org

Research AreaDREADD ReceptorModel SystemKey FindingCitation
Feeding BehaviorhM3Dq, hM4DiMiceC21 can bidirectionally modulate feeding. nih.gov
Neuronal ActivityhM4DiRatsC21 can selectively inhibit nigral dopaminergic neurons. nih.gov
Renal FunctionN/A (off-target)MiceC21 can cause acute diuresis at higher doses. frontiersin.org

Development of Advanced In Vivo Characterization Techniques for Ligand-Receptor Interactions

A critical aspect of future research involves the development and application of advanced in vivo techniques to characterize the interaction between C21 and DREADD receptors. While in vitro assays provide valuable information on binding affinities and potency, understanding the dynamics of these interactions within a living organism is paramount. nih.govbiorxiv.org

Techniques such as positron emission tomography (PET) are being explored to non-invasively monitor receptor expression and occupancy in real-time. biorxiv.org The development of radiolabeled versions of C21 or other novel DREADD agonists would be a significant step forward, enabling researchers to visualize and quantify ligand-receptor binding in the brain and other tissues. biorxiv.org This would provide crucial data on brain penetrance, receptor occupancy at different doses, and the duration of target engagement, further refining the use of this powerful chemogenetic tool.

Contribution to the Discovery of Druggable Targets via Chemogenetic Approaches

Chemogenetic tools like DREADDs, activated by compounds such as C21, are not only valuable for basic research but also hold promise for the discovery of new druggable targets. acs.orgresearchgate.net By systematically manipulating the activity of specific cell populations and observing the resulting physiological or behavioral changes, researchers can identify key nodes in disease-relevant pathways.

This approach allows for the validation of potential drug targets in a highly specific manner. For example, if inhibiting a particular neuronal population with C21 and an inhibitory DREADD alleviates disease-like symptoms in an animal model, the receptors or signaling molecules within that population become attractive targets for the development of novel therapeutics. This "circuit-to-target" approach, facilitated by the precision of chemogenetics, has the potential to accelerate the drug discovery process for a wide range of disorders. acs.org

Q & A

Basic: What is the mechanism of action of DREADD agonist 21 dihydrochloride, and how does it differ from endogenous muscarinic receptor agonists?

This compound is a chemogenetic tool that selectively activates engineered human muscarinic receptors (hM3Dq, hM1Dq, and hM4Di) via Gq or Gi signaling pathways. Unlike endogenous acetylcholine, it does not activate native M3 receptors (hM3; EC50 >10 µM), ensuring specificity for DREADD-expressing cells . Its EC50 for hM3Dq is 1.7 nM, with pEC50 values of 8.48 (hM3Dq), 6.54 (hM1Dq), and 7.77 (hM4Di) in pERK assays . Researchers should validate receptor specificity using in vitro systems (e.g., CHO cells transfected with DREADDs) and include hM3Dq-negative controls in vivo .

Basic: How do researchers address off-target binding of DREADD agonist 21 to non-DREADD receptors (e.g., 5HT2A, H1)?

While DREADD agonist 21 is selective for DREADDs, it exhibits moderate affinity for 5HT2A (Ki = 66 nM), 5HT2C (Ki = 170 nM), and H1 (Ki = 6 nM) receptors . To mitigate off-target effects:

  • Use low doses (e.g., 0.3–3 mg/kg i.p. in mice) to minimize engagement with non-DREADD targets .
  • Include Cre-negative controls to isolate DREADD-dependent effects.
  • Combine with receptor-specific antagonists (e.g., ketanserin for 5HT2A) in parallel experiments .

Advanced: How should experimental designs be optimized for behavioral studies using DREADD agonist 21 to account for pharmacokinetic variability?

DREADD agonist 21 has high plasma (95.1%) and brain (95%) protein binding, which may delay free drug availability . Methodological considerations:

  • Dose Timing : Administer 30–60 minutes pre-behavioral testing to account for brain penetrance .
  • Pharmacokinetic Profiling : Measure plasma and brain concentrations via LC-MS/MS to correlate drug levels with neural activity (e.g., Fos staining) .
  • Metabolic Stability : Confirm absence of back-conversion to clozapine, unlike CNO, using metabolite screening .

Advanced: How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies?

Discrepancies may arise from differences in receptor expression levels or pharmacokinetics. Solutions include:

  • BRET Assays : Quantify ligand efficacy in real-time (e.g., DCZ shows EC50 = 0.13 nM for hM3Dq in BRET vs. 1.7 nM for DREADD agonist 21) .
  • Titration Experiments : Systematically vary doses in vivo (e.g., 0.1–10 mg/kg i.p.) and correlate with electrophysiological readouts (e.g., neuronal firing rates) .
  • Receptor Saturation Studies : Use PET imaging to confirm DREADD occupancy at different doses .

Advanced: What are the critical considerations when comparing DREADD agonist 21 with newer ligands like DCZ or JHU37160?

  • Potency : DCZ requires 20- to 60-fold lower doses than DREADD agonist 21 for equivalent DREADD occupancy .
  • Selectivity : DCZ has minimal off-target binding (Ki = 6.3 nM for hM3Dq vs. 66 nM for 5HT2A with DREADD agonist 21) .
  • Methodological Adjustments : For DCZ, use intramuscular dosing (e.g., 100 µg/kg in primates) to achieve rapid brain penetration .

Advanced: How should researchers design controls to isolate Gi vs. Gq signaling effects in dual-DREADD experiments?

When co-expressing hM3Dq (Gq) and hM4Di (Gi):

  • Ligand Specificity : Use subthreshold doses of DREADD agonist 21 (e.g., 0.1 mg/kg) to activate one receptor subtype at a time .
  • Pathway-Specific Readouts : Pair calcium imaging (Gq) with cAMP biosensors (Gi) in the same cell population .
  • Temporal Control : Stagger ligand administration (e.g., 1-hour interval) to separate signaling cascades .

Basic: What are the best practices for validating DREADD agonist 21 efficacy in novel transgenic models?

  • Confirm Receptor Expression : Use qPCR or immunohistochemistry to verify DREADD expression in target cells .
  • Functional Assays : Test ligand response in acute brain slices via electrophysiology (e.g., increased firing for hM3Dq, suppression for hM4Di) .
  • Dose-Response Curves : Establish EC50 values in situ to account for tissue-specific pharmacokinetics .

Advanced: How can researchers address variability in brain penetrance across species (e.g., mice vs. primates)?

  • Species-Specific Dosing : Primates may require higher doses (e.g., 3 µg/kg DCZ vs. 1 mg/kg DREADD agonist 21 in mice) due to blood-brain barrier differences .
  • Cerebrospinal Fluid (CSF) Sampling : Measure drug concentrations in CSF to estimate brain bioavailability .
  • Cross-Species PK/PD Modeling : Use allometric scaling to predict effective doses in non-rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.